1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole
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Overview
Description
1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dichloropyridine ring, a nitro group, and an indole moiety
Preparation Methods
The synthesis of 1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 5,6-dichloropyridine-3-carbonyl chloride: This is achieved by reacting 5,6-dichloropyridine with thionyl chloride under reflux conditions.
Coupling with 6-nitro-2,3-dihydro-1H-indole: The resulting 5,6-dichloropyridine-3-carbonyl chloride is then reacted with 6-nitro-2,3-dihydro-1H-indole in the presence of a base such as triethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonyl group can undergo hydrolysis in the presence of water and an acid or base to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acidic or basic aqueous solutions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving pyridine derivatives.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
1-(5,6-dichloropyridine-3-carbonyl)-6-nitro-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
5,6-dichloropyridine-3-carbonyl chloride: This precursor compound lacks the indole and nitro groups, making it less complex and versatile.
6-nitro-2,3-dihydro-1H-indole: This compound lacks the dichloropyridine moiety, limiting its applications compared to the target compound.
1-(5,6-dichloropyridine-3-carbonyl)-2,3-dihydro-1H-indole:
Properties
IUPAC Name |
(5,6-dichloropyridin-3-yl)-(6-nitro-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3/c15-11-5-9(7-17-13(11)16)14(20)18-4-3-8-1-2-10(19(21)22)6-12(8)18/h1-2,5-7H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFBUFFNTPGPQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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